molecular formula C12H12N2OS B8422968 2-(Methylthio)-4-[(phenylmethyl)oxy]pyrimidine

2-(Methylthio)-4-[(phenylmethyl)oxy]pyrimidine

Cat. No. B8422968
M. Wt: 232.30 g/mol
InChI Key: OZSKEDYKQXHLRX-UHFFFAOYSA-N
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Patent
US07745458B2

Procedure details

To a solution of 2-(methylthio)-4-[(phenylmethyl)oxy]pyrimidine (P9, 245 mg) in THF/MeOH 1/1 (15.6 mL) was added a solution of Oxone® (2.6 g) in water (14 mL). After 40 min a saturated NaHCO3 solution was added and the mixture was extracted with ethyl acetate. The organic phase was washed with brine, dried over anhydrous Na2SO4 filtered and concentrated under reduced pressure. The crude product was purified by a silica SPE cartridge (10 g) eluting with dichloromethane/methanol from 100/0 to 99/1 to give the title compound as a white solid (230 mg).
Quantity
245 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
15.6 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS[C:3]1[N:8]=[C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:5][N:4]=1.O[O:18][S:19]([O-:21])=O.[K+].[C:23]([O-])(O)=O.[Na+]>C1COCC1.CO.O>[CH3:23][S:19]([C:3]1[N:8]=[C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:5][N:4]=1)(=[O:21])=[O:18] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
245 mg
Type
reactant
Smiles
CSC1=NC=CC(=N1)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
THF MeOH
Quantity
15.6 mL
Type
solvent
Smiles
C1CCOC1.CO
Name
Quantity
14 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by a silica SPE cartridge (10 g)
WASH
Type
WASH
Details
eluting with dichloromethane/methanol from 100/0 to 99/1

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=NC=CC(=N1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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